2-(3-aminophenyl)-N-cyclopentylacetamide
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Overview
Description
2-(3-aminophenyl)-N-cyclopentylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenyl group attached to an acetamide moiety, with a cyclopentyl group providing additional structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-cyclopentylacetamide typically involves the reaction of 3-aminophenylacetic acid with cyclopentylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(3-aminophenyl)-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)acetamide: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
N-cyclopentylacetamide: Lacks the aminophenyl group, leading to reduced biological activity.
Uniqueness
2-(3-aminophenyl)-N-cyclopentylacetamide is unique due to the presence of both the aminophenyl and cyclopentyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H18N2O/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,14H2,(H,15,16) |
InChI Key |
HFFJNLWAMRUJME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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